molecular formula C11H15Cl9 B14260554 1,1,1,2,2,3,3,4,4-Nonachloroundecane CAS No. 219697-11-7

1,1,1,2,2,3,3,4,4-Nonachloroundecane

Cat. No.: B14260554
CAS No.: 219697-11-7
M. Wt: 466.3 g/mol
InChI Key: UHGDVTKWTLCBDN-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonachloroundecane is a chlorinated hydrocarbon with the molecular formula C11H15Cl9 It is a highly chlorinated compound, which makes it relatively stable and resistant to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4-Nonachloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the desired positions on the undecane molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and chlorine concentration to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4-Nonachloroundecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Chlorinated carboxylic acids

    Reduction: Less chlorinated hydrocarbons

    Substitution: Compounds with functional groups replacing chlorine atoms

Scientific Research Applications

1,1,1,2,2,3,3,4,4-Nonachloroundecane has several applications in scientific research:

    Chemistry: Used as a model compound for studying the effects of chlorination on hydrocarbon stability and reactivity.

    Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Explored for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonachloroundecane involves its interaction with biological membranes and enzymes. Due to its high chlorination, it can disrupt membrane integrity and interfere with enzyme function. The compound may also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3,4,4-Nonachlorodecane
  • 1,1,1,2,2,3,3,4,4-Nonachlorododecane

Uniqueness

1,1,1,2,2,3,3,4,4-Nonachloroundecane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

219697-11-7

Molecular Formula

C11H15Cl9

Molecular Weight

466.3 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4-nonachloroundecane

InChI

InChI=1S/C11H15Cl9/c1-2-3-4-5-6-7-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-7H2,1H3

InChI Key

UHGDVTKWTLCBDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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